

Application Notes and Protocols for the Characterization of 3,5-Dioxocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 3,5-Dioxocyclohexanecarboxylic acid

Cat. No.: B1356027

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of **3,5-Dioxocyclohexanecarboxylic acid** (CAS No. 42858-60-6, Molecular Formula: $C_7H_8O_4$, Molecular Weight: 156.14 g/mol).^{[1][2][3]} The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of **3,5-Dioxocyclohexanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1.1.1. 1H NMR Spectroscopy

The ^1H NMR spectrum of **3,5-Dioxocyclohexanecarboxylic acid** is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift.

Predicted ^1H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	br s	1H	-COOH
~3.5 - 3.8	m	1H	CH-COOH
~2.5 - 2.8	m	4H	CH ₂ -C=O
~2.2 - 2.4	m	2H	CH ₂

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3,5-Dioxocyclohexanecarboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O). Ensure the sample is fully dissolved.
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:
 - Pulse Program: Standard ^1H acquisition.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-15 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.

1.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the different carbon environments within the molecule.

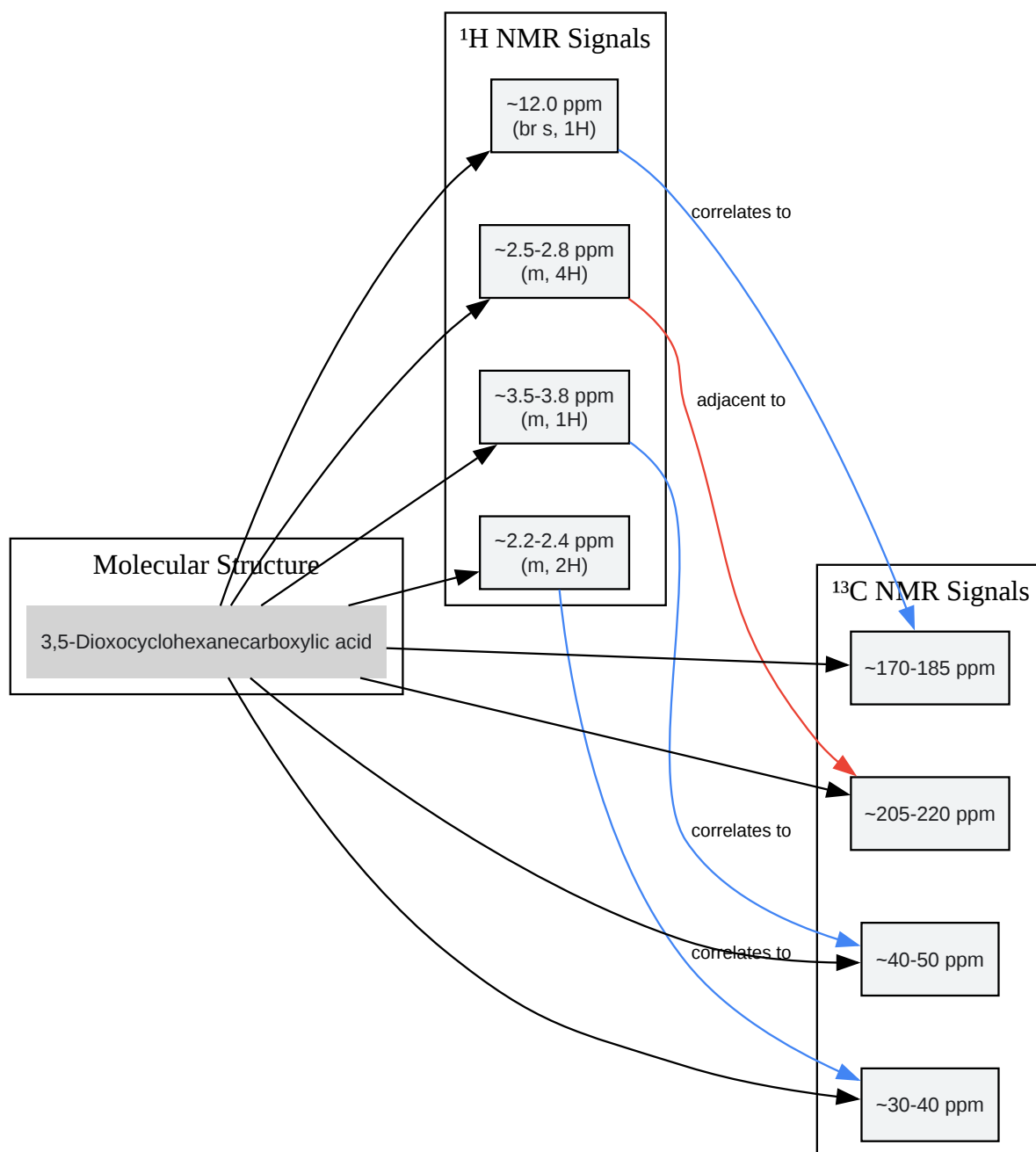
Predicted ^{13}C NMR Data:

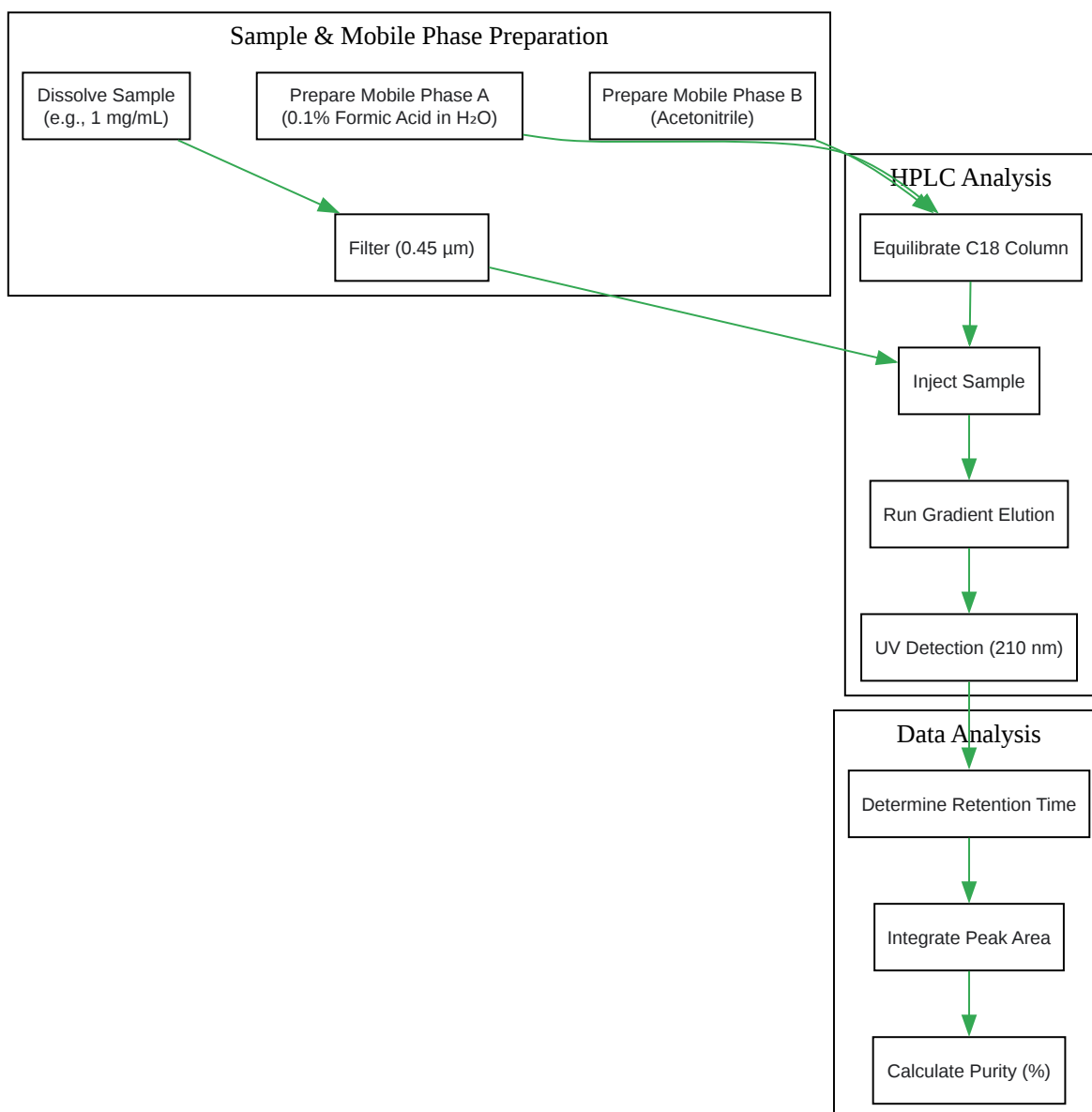
Chemical Shift (ppm)	Assignment
~205 - 220	C=O (ketone)
~170 - 185	C=O (carboxylic acid)
~40 - 50	CH-COOH
~30 - 40	CH ₂

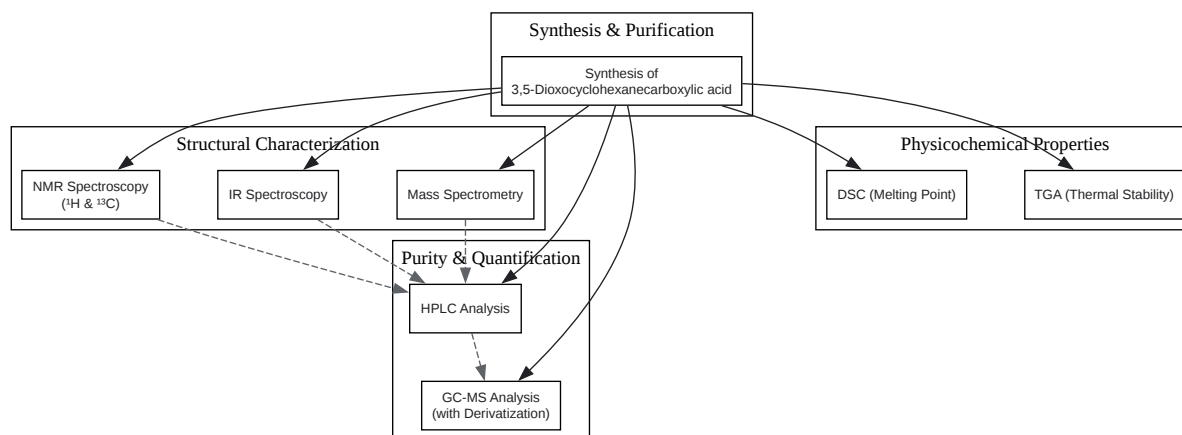
Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare the sample as described for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- Instrument: A standard NMR spectrometer.
- Parameters:
 - Pulse Program: Standard ^{13}C acquisition with proton decoupling.
 - Number of Scans: 512-2048 scans.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Logical Relationship of NMR Assignments







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